molecular formula C10H7BrClNOS B13035167 2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one

2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one

Cat. No.: B13035167
M. Wt: 304.59 g/mol
InChI Key: SWFFQAVIGHQSRA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one is an organic compound that belongs to the class of isothiazolones This compound is characterized by the presence of a bromophenyl group, a chloro group, and a methyl group attached to an isothiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-bromophenyl isothiocyanate with chloroacetone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isothiazolone ring. The reaction conditions generally include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as triethylamine or potassium carbonate are often used.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The isothiazolone ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiols or amines.

Scientific Research Applications

2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)ethylamine
  • 4-Bromophenylacetic acid
  • N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine

Uniqueness

2-(4-Bromophenyl)-5-chloro-4-methylisothiazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms on the isothiazolone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7BrClNOS

Molecular Weight

304.59 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chloro-4-methyl-1,2-thiazol-3-one

InChI

InChI=1S/C10H7BrClNOS/c1-6-9(12)15-13(10(6)14)8-4-2-7(11)3-5-8/h2-5H,1H3

InChI Key

SWFFQAVIGHQSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN(C1=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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